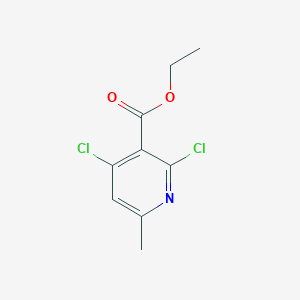

Ethyl 2,4-dichloro-6-methylnicotinate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.36 | Triplet | 3H | CH₃ (ethyl) |

| 2.56 | Singlet | 3H | CH₃ (C6-methyl) |

| 4.32 | Quartet | 2H | OCH₂ (ethyl) |

| 7.24 | Singlet | 1H | Pyridine H5 |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 14.1 | CH₃ (ethyl) |

| 21.3 | CH₃ (C6-methyl) |

| 61.8 | OCH₂ (ethyl) |

| 122.5 | C5 (pyridine) |

| 139.2 | C2 and C4 (Cl-substituted) |

| 165.4 | Ester carbonyl (C=O) |

The absence of splitting in the pyridine H5 proton confirms symmetric substitution at C2 and C4 .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometry (MS)

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 265 nm in methanol, attributed to π→π* transitions of the aromatic pyridine ring. A weaker n→π* transition appears near 310 nm .

属性

IUPAC Name |

ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-6(10)4-5(2)12-8(7)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJVVLTQSOWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345489 | |

| Record name | Ethyl 2,4-dichloro-6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86129-63-7 | |

| Record name | Ethyl 2,4-dichloro-6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86129-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-6-methylnicotinate can be synthesized through the esterification of 2,4-dichloro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.

Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products Formed:

Substitution: Formation of methoxy derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acid derivatives.

科学研究应用

Organic Synthesis

Ethyl 2,4-dichloro-6-methylnicotinate serves as a key starting material in the synthesis of more complex organic molecules. Its ability to participate in various reactions makes it valuable in the development of new compounds. It can be synthesized through the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine, among other methods.

Agrochemicals

This compound has been studied for its potential as an insecticide and herbicide due to its ability to affect metabolic pathways in pests. The chlorine substituents enhance its biological activity, making it effective against a range of agricultural pests.

Pharmacology

This compound's structural similarity to nicotinic compounds allows it to interact with acetylcholine receptors. This interaction may have implications for developing new pharmacological agents targeting neurological pathways.

Cosmetic Formulations

The compound's properties have also led to its investigation in cosmetic formulations. Its ability to modify skin permeability and enhance the delivery of active ingredients makes it a candidate for topical applications . Research indicates that formulations containing this compound can improve skin hydration and stability while being non-irritating .

Case Study 1: Insecticidal Activity

A study evaluated the insecticidal effects of this compound on various pest species. Results indicated significant mortality rates among treated groups compared to controls, demonstrating its potential as an effective pesticide.

Case Study 2: Pharmacological Investigations

In pharmacological research, this compound was assessed for its interaction with nicotinic receptors in vitro. The findings suggested that this compound could modulate receptor activity, indicating potential therapeutic applications in treating neurological disorders .

Case Study 3: Cosmetic Efficacy

Research on topical formulations containing this compound showed enhanced skin hydration and reduced irritation compared to traditional formulations. This study supports the use of the compound in cosmetic products aimed at improving skin health .

作用机制

The mechanism of action of ethyl 2,4-dichloro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares Ethyl 2,4-dichloro-6-methylnicotinate with five structurally similar compounds, ranked by similarity scores (0.88–0.94) derived from molecular frameworks and substituent patterns :

| Compound Name | CAS RN | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 86129-63-7 | C₉H₉Cl₂NO₂ | Cl (2,4), CH₃ (6), COOEt (3) | Ester, Chloro, Methyl | 234.076 |

| 2,4-Dichloro-6-methylnicotinic acid | 1196073-28-5 | C₇H₅Cl₂NO₂ | Cl (2,4), CH₃ (6), COOH (3) | Carboxylic acid, Chloro | 206.03 |

| Methyl 4,6-dichloro-2-methylnicotinate | 686279-09-4 | C₈H₇Cl₂NO₂ | Cl (4,6), CH₃ (2), COOMe (3) | Ester, Chloro, Methyl | 220.05 |

| Ethyl 4,6-dichloro-2-methylnicotinate | 120003-75-0 | C₉H₉Cl₂NO₂ | Cl (4,6), CH₃ (2), COOEt (3) | Ester, Chloro, Methyl | 234.076 |

| 2-Chloro-5,6-dimethylnicotinic acid | 1390657-38-1 | C₈H₇ClNO₂ | Cl (2), CH₃ (5,6), COOH (3) | Carboxylic acid, Chloro | 200.60 |

| Ethyl 4,6-dichloro-2-formylnicotinate | Not provided | C₉H₇Cl₂NO₃ | Cl (4,6), CHO (2), COOEt (3) | Ester, Chloro, Formyl | 248.03 |

Key Observations:

- Functional Group Impact : Replacing the ethyl ester with a carboxylic acid (e.g., 2,4-Dichloro-6-methylnicotinic acid) reduces molecular weight and increases polarity, affecting solubility and reactivity in nucleophilic substitutions .

- Substituent Effects : The formyl group in Ethyl 4,6-dichloro-2-formylnicotinate introduces electrophilic character, distinguishing it from the methyl-substituted analogs .

Physicochemical Properties

- Melting Point : this compound has a melting point range of 53–57°C , while carboxylic acid analogs (e.g., 2,4-Dichloro-6-methylnicotinic acid) likely exhibit higher melting points due to hydrogen bonding.

- Solubility : The ethyl ester group enhances solubility in organic solvents (e.g., EtOAc, DMSO) compared to carboxylic acids, which favor aqueous basic conditions .

Commercial Availability

The target compound is available from suppliers like Thermo Scientific and Kanto Reagents in gram-scale quantities . In contrast, analogs like Ethyl 4,6-dichloro-2-formylnicotinate are less commonly listed, suggesting niche applications .

生物活性

Ethyl 2,4-dichloro-6-methylnicotinate (EDMN) is a compound of significant interest in the fields of pharmacology and agrochemistry due to its diverse biological activities. This article explores the mechanisms of action, potential applications, and relevant research findings associated with EDMN.

EDMN is characterized by its unique substitution pattern on the pyridine ring, which influences its reactivity and biological interactions. The compound primarily acts by binding to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. Notably, EDMN has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, leading to antimicrobial effects and potential applications as an insecticide and herbicide.

Biological Activities

- Antimicrobial Properties : Research indicates that EDMN exhibits notable antimicrobial activity. Its interaction with various enzymes can inhibit their function, which is crucial for the survival of certain pathogens. This property positions EDMN as a candidate for developing new antimicrobial agents.

- Insecticidal and Herbicidal Applications : Due to its ability to disrupt metabolic pathways in pests, EDMN has been explored for its potential use in pest control. Its structural similarity to nicotinic compounds allows it to interact with acetylcholine receptors, which are vital for insect nervous system function.

- Neuropharmacological Potential : Studies have suggested that compounds similar to EDMN may act as competitive inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, these compounds could potentially elevate neurotransmitter levels, offering therapeutic benefits.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between EDMN and related compounds:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | C9H9Cl2NO2 | Antimicrobial; Insecticidal; Neuroactive |

| Ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | C10H9Cl2NO3 | Antimicrobial; Less potent than EDMN |

| 2,4-Dichloro-6-methylnicotinic acid | C8H7Cl2N1O2 | Enzyme inhibitor; Potential antibiotic |

Case Study 1: Antimicrobial Efficacy

A study demonstrated that EDMN exhibited significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. The study highlighted the need for further investigation into the compound's mechanism of action and efficacy across different bacterial species.

Case Study 2: Insecticidal Application

In agricultural settings, EDMN was tested for its effectiveness against common pests. Results indicated a substantial reduction in pest populations when treated with EDMN formulations, suggesting its viability as a natural insecticide.

常见问题

Q. What are the common synthetic routes for Ethyl 2,4-dichloro-6-methylnicotinate, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves esterification and halogenation steps. Starting with 6-methylnicotinic acid (precursor, ), chlorination using POCl₃ or PCl₅ under reflux conditions introduces chlorine atoms at the 2- and 4-positions. Subsequent esterification with ethanol in acidic media (e.g., H₂SO₄) yields the target compound. Optimization strategies include:

- Temperature control : Maintaining 80–100°C during chlorination minimizes side reactions.

- Catalyst screening : Lewis acids like FeCl₃ can enhance chlorination efficiency.

- Solvent selection : Anhydrous conditions (e.g., DCM or THF) improve esterification yields.

Validate purity via HPLC or GC-MS, referencing reagent-grade standards (e.g., Sigma-Aldridge protocols ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Identify methyl groups (δ 2.5–3.0 ppm for ¹H; δ 20–25 ppm for ¹³C) and ester carbonyl (δ 165–170 ppm for ¹³C).

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 238.00 (C₉H₉Cl₂NO₂⁺).

Cross-reference crystallographic data (e.g., SHELXL refinement ) to resolve ambiguities in substituent positions.

Advanced Research Questions

Q. How can density functional theory (DFT) be employed to investigate the electronic properties of this compound, and what functional/basis set combinations show optimal performance?

DFT studies using hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation ) paired with basis sets such as 6-311++G(d,p) reliably predict:

- Electrostatic potential maps : Identify electrophilic sites (Cl substituents) and nucleophilic regions (ester oxygen).

- Frontier molecular orbitals (HOMO-LUMO) : Calculate energy gaps (ΔE ≈ 4–5 eV) to assess reactivity.

Validate against experimental UV-Vis spectra. For higher accuracy, include dispersion corrections (e.g., D3BJ) and solvent effects (PCM model) .

Q. What strategies are recommended for resolving contradictory results between computational predictions and experimental observations in the structural analysis of this compound?

Q. How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions, and what analytical methods ensure data reliability?

- pH-dependent hydrolysis : Monitor ester cleavage via:

- Kinetic studies : Use UV-Vis spectroscopy (λ = 260–280 nm) to track product formation.

- HPLC quantification : Employ C18 columns with acetonitrile/water gradients to separate hydrolysis products.

- Control experiments : Include buffers (pH 2–12) and inert atmospheres (N₂) to isolate pH effects.

Reference proteomics-grade reagents (e.g., TCEP for disulfide reduction ) to avoid interference.

Q. What ethical considerations are critical when reporting synthetic yields or spectroscopic data for this compound?

- Data transparency : Disclose raw NMR/HRMS files to support purity claims.

- Redundant publication avoidance : Differentiate findings from prior studies on analogous nicotinates (e.g., 6-methylnicotinic acid derivatives ).

- Conflict of interest : Declare funding sources if commercial reagents (e.g., Flex Medical Solutions electrodes ) are used.

Adhere to guidelines from Ethics and Scientific Publication to prevent fabrication/falsification .

Methodological Guidance

Q. Data Presentation Standards

- Crystallographic data : Report R-factors, Flack parameters, and CCDC deposition numbers (per SHELXL conventions ).

- Computational details : Specify convergence criteria (energy, gradient) and software versions (e.g., Gaussian 16 vs. ORCA).

- Statistical analysis : Use t-tests or ANOVA for replicate measurements (n ≥ 3), citing Extended Essay Guide protocols .

Research Question Formulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。